5-Bromo-4-chloro-2-(methylthio)pyrimidine
Overview
Description
Synthesis Analysis
Synthesis of pyrimidine derivatives, including those substituted with bromo and chloro groups, often involves multi-step reactions starting from simple precursors. For instance, compounds similar to 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be synthesized through bromine-mediated oxidative cyclization and subsequent reactions involving halogen functionalities for diversification (Tang et al., 2014). Other methods include the reaction of ammonia with dichloro-methylpyrimidines, showcasing the regioselectivity and versatility in functional group modifications (Doulah et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives is crucial for understanding their chemical behavior. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to confirm the structure of synthesized compounds. For example, the molecular and electronic structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound closely related to 5-Bromo-4-chloro-2-(methylthio)pyrimidine, has been authenticated through comprehensive spectroscopic studies and crystallography (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring expansions, and functional group modifications. The presence of halogen groups makes them versatile intermediates for further chemical transformations. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine and subsequent treatments leads to a range of thiadiazine derivatives, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Rahimizadeh et al., 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining their applicability in various fields. For example, the crystalline structure and hydrogen bonding patterns of certain pyrimidine compounds have been elucidated, providing insight into their stability and interactions (Trilleras et al., 2009).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine is integral in synthesizing novel heterocyclic compounds. For example, it is used to obtain derivatives of pyrimido[5,4-e][1,4]thiazepine, a fused tricyclic heterocycle, through sequential treatment with amines (Bazazan et al., 2013). Additionally, it facilitates the creation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, contributing to the exploration of diverse chemical structures (Rahimizadeh et al., 2007).
Role in Producing Carboxylic Acids
This compound plays a pivotal role in the generation of 5-carboxylic acids. This is achieved through halogen/metal permutation processes involving 5-bromo-4-chloro-2-(methylthio)pyrimidine, leading to various carboxylic acid derivatives with potential applications in pharmaceutical and chemical industries (Schlosser et al., 2006).
Exploration in Nucleoside Analogs and Antiviral Research
Significantly, 5-Bromo-4-chloro-2-(methylthio)pyrimidine contributes to the synthesis of nucleoside analogs, particularly in antiviral research. Its derivatives have shown inhibitory activity against retroviruses in cell culture, indicating its potential in developing antiretroviral drugs (Hocková et al., 2003).
Use in Ring Transformation and Synthesis
This chemical is instrumental in synthesizing various ring-structured compounds like triazolo[4,3-c]pyrimidines and their analogs. These structures have applications in medicinal chemistry and as intermediates in organic synthesis (Tang et al., 2014).
Development of Antimicrobial Compounds
It's also used in synthesizing thiazolo[4,5-d]pyrimidines, which are evaluated for their antimicrobial properties. This indicates its potential in developing new antimicrobial agents (Rahimizadeh et al., 2011).
In Electronic Structure Studies
Studies on the electronic structures of halopyrimidines, including derivatives of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, have been conducted to understand their anion states. This research is vital in physical chemistry and material science (Modelli et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRYJQACDDVZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295514 | |
Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-(methylthio)pyrimidine | |
CAS RN |
63810-78-6 | |
Record name | 63810-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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